Lipophilicity Advantage: 1.69 LogP Unit Increase vs. Monocyclic Pyrrole-Thiophene Analog
CAS 26176-22-7 (C12H11NO2S, MW 233.29) exhibits a predicted logP of 3.922, representing a 1.69 log unit increase over the monocyclic analog 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 79242-76-5; C9H7NO2S, MW 193.22; logP 2.237) [1]. Both compounds share an identical polar surface area (PSA) of 70.47 Ų, meaning the lipophilicity advantage of CAS 26176-22-7 arises from the added cyclopentane ring without introducing additional hydrogen-bonding capacity that would impair membrane permeation [2]. A logP between 3 and 4 falls within the favorable range for oral bioavailability and cellular uptake, positioning CAS 26176-22-7 advantageously over the suboptimal logP of the monocyclic comparator [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 3.922; PSA = 70.47 Ų (predicted); MW = 233.29 g/mol |
| Comparator Or Baseline | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 79242-76-5): logP = 2.237; PSA = 70.47 Ų (predicted); MW = 193.22 g/mol |
| Quantified Difference | ΔlogP = +1.69 (75% increase); ΔMW = +40.07 g/mol; PSA identical (ΔPSA = 0) |
| Conditions | Predicted computational values from Molbase and Chembase databases; no experimental logP available |
Why This Matters
For procurement decisions in drug discovery campaigns, the 1.69 log unit increase at constant PSA directly translates to a ~50-fold higher theoretical partition coefficient, making CAS 26176-22-7 the preferred scaffold when balanced lipophilicity is required for cell permeability without the penalty of increased hydrogen bonding.
- [1] Chembase.cn. (n.d.). 2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS 26176-22-7). Compound Database Entry; logP: 3.922. View Source
- [2] American Elements. (2022). CAS 26176-22-7. Product Technical Datasheet. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
